molecular formula C16H16N2O3 B3018572 3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide CAS No. 1421483-54-6

3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B3018572
CAS No.: 1421483-54-6
M. Wt: 284.315
InChI Key: SUQFSFXPBXIRGD-UHFFFAOYSA-N
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Description

3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Furan-3-ylmethyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-3-ylmethyl halide and a palladium catalyst.

    Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions (e.g., acidic, basic, or catalytic).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted benzamides with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide would depend on its specific application:

    Pharmacological: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Biochemical: It may act as an inhibitor or activator of certain biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzamide: Similar structure but with the furan ring attached at a different position.

    3-cyano-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity, biological activity, and physical properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-8-6-18(11-14-5-7-21-12-14)16(19)15-4-2-3-13(9-15)10-17/h2-5,7,9,12H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQFSFXPBXIRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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